7-(1,3-Benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Description
This compound is a triazolopyridine derivative characterized by a 1,3-benzodioxole substituent at position 7, a 3-(trifluoromethyl)phenyl group at position 2, and a nitrile group at position 6. Its molecular formula is C₂₂H₁₂F₃N₅O₂, with a molecular weight of 459.36 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzodioxole moiety may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F3N4O2/c22-21(23,24)14-3-1-2-13(8-14)19-26-20-16(10-25)15(6-7-28(20)27-19)12-4-5-17-18(9-12)30-11-29-17/h1-9H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKRIKQJJXXGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C4=NC(=NN4C=C3)C5=CC(=CC=C5)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile , with the CAS number 860650-38-0 , has garnered attention due to its potential biological activities. This article aims to synthesize available research findings on its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The molecular formula of the compound is , characterized by a complex structure that includes a triazole ring and a benzodioxole moiety. The structural representation can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C26H22F3N3O3 |
| SMILES | CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3C(F)(F)F)N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1)C |
| InChI Key | NKZGMTAXVUNDLP-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily in the areas of:
Antimicrobial Activity
While specific studies directly involving this compound are scarce, related compounds within the same chemical class have demonstrated significant antimicrobial activity. For instance, compounds with similar structural features have been noted for their effectiveness against various bacterial strains and fungi.
Anti-inflammatory Mechanisms
The benzodioxole structure is known for its potential to modulate inflammatory pathways. Studies on analogous compounds suggest that they may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Anticancer Activity
Research on related triazole derivatives has shown promising results in cancer treatment. For example:
- A study highlighted the effectiveness of triazole derivatives in inhibiting tumor growth in xenograft models.
- Another case study demonstrated that compounds with similar structures induced apoptosis in cancer cells through caspase activation.
Case Studies
- Case Study 1 : A derivative of the compound was tested against Toxoplasma gondii, showing inhibition of invasion and replication at low micromolar concentrations.
- Case Study 2 : In vitro studies indicated that related triazole compounds exhibited cytotoxic effects on various cancer cell lines, suggesting potential therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Observation | Reference |
|---|---|---|
| Antimicrobial | Limited data; suggestive activity | [Source 2] |
| Anti-inflammatory | Potential inhibition of cytokines | [Source 4] |
| Anticancer | Induces apoptosis in cancer cell lines | [Source 8] |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Not determined; requires further study |
| Half-life | Not available; needs investigation |
| Bioavailability | Unknown; further research needed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Effects on Lipophilicity: The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to methoxy (logP ~2.8) or fluoro (logP ~2.5) analogs, enhancing membrane permeability . The 4-cyanophenyl analog exhibits lower logP (~2.2) due to the polar nitrile group but demonstrates strong fluorescence (quantum yield Φ = 0.65), making it suitable for bioimaging .
Biological Activity Trends :
- Analogs with electron-withdrawing groups (e.g., CF₃, CN) show higher antimicrobial activity. For example, a related triazolopyrimidine derivative (compound 12 in ) inhibited E. coli with MIC = 8 µg/mL, attributed to the nitrile’s interaction with bacterial enzymes .
- The 4-tert-butylphenyl analog () may penetrate the blood-brain barrier due to its steric bulk, though this requires experimental validation.
Synthetic Accessibility :
- The target compound is synthesized via copper-catalyzed cyclization (Scheme 19 in ), whereas methoxy/fluoro analogs are prepared via milder conditions (e.g., DMF/piperidine reflux) .
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how do reaction conditions affect yield and purity?
Answer:
The synthesis of triazolopyridine carbonitriles typically involves multi-step heterocyclic condensation. A validated method includes:
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Copper-catalyzed tandem radical cyclization of hydrazine derivatives with benzylidenemalononitriles (e.g., Scheme 18 in ), achieving yields >70% under inert atmospheres (N₂/Ar) at 80–100°C.
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Recrystallization from methanol or ethanol improves purity, as noted in for analogous compounds, yielding crystals suitable for X-ray diffraction.
-
Key parameters:
Parameter Optimal Range Impact on Yield/Purity Catalyst (CuI) 10–15 mol% Higher loading increases cyclization efficiency Solvent DMF or DMSO Polar aprotic solvents enhance reaction rate Temperature 80–100°C Lower temps (<60°C) lead to incomplete cyclization
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?
Answer:
1H/13C NMR and IR spectroscopy are essential:
- 1H NMR :
- Benzodioxole protons appear as a singlet at δ ~5.90–6.00 ppm (OCH₂O group) .
- Trifluoromethylphenyl protons show splitting patterns (δ 7.20–7.75 ppm) due to meta-substitution .
- IR :
- C≡N stretch at ~2180–2200 cm⁻¹ confirms the nitrile group .
- C-F stretches (1100–1200 cm⁻¹) validate the CF₃ substituent .
- Mass Spectrometry :
- Molecular ion peaks (M⁺) should align with theoretical m/z (e.g., 494.50 for similar compounds in ).
Advanced: How can computational methods be integrated into designing novel derivatives with enhanced properties?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (ICReDD approach) enable efficient design:
- Reaction Mechanism Modeling :
- Simulate radical cyclization pathways to identify transition states and optimize catalyst selection .
- Structure-Activity Relationship (SAR) Prediction :
- Use docking studies to predict interactions with biological targets (e.g., enzymes/receptors) by modifying substituents on the benzodioxole or trifluoromethylphenyl groups .
- Example Workflow :
- Generate derivative libraries in silico.
- Prioritize candidates with high binding affinity scores.
- Validate via iterative synthesis and testing .
Advanced: How can researchers resolve contradictory spectral data (e.g., NMR shifts) reported in different studies?
Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Methodological strategies include :
- Standardized Conditions :
- Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆ shifts δ ±0.3 ppm) .
- 2D NMR (COSY, HSQC) :
- Resolve overlapping signals in complex aromatic regions (e.g., benzodioxole vs. pyridine protons) .
- Spiking Experiments :
- Add authentic samples to confirm peak assignments in mixtures .
Advanced: What strategies exist for modifying the triazolopyridine core to enhance biological activity or selectivity?
Answer:
Key modifications and SAR insights :
-
Substituent Effects :
-
Fluorophore Integration :
- Derivatives with extended π-systems (e.g., pyrimidine fusion) exhibit fluorescence for cellular imaging .
Advanced: What are the challenges in scaling up synthesis, and how can they be addressed?
Answer:
Scalability issues and solutions :
- Catalyst Recovery :
- Immobilize copper catalysts on silica supports to reduce metal leaching and enable reuse .
- Purification :
- Replace column chromatography with recrystallization or antisolvent precipitation for large batches .
- Byproduct Formation :
- Monitor reaction progress via inline FTIR to minimize side products (e.g., hydrazine dimers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
